5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has an oxadiazole ring and a pyrazole ring, both of which are nitrogen-containing heterocycles. The isopropyl group is an alkyl substituent, which is a common feature in many organic compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole and pyrazole rings in separate steps, followed by their connection via a suitable reaction. The isopropyl group could be introduced via a substitution reaction. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and pyrazole rings, along with the isopropyl substituent. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze its structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the oxadiazole ring and the electron-donating nature of the isopropyl group. It might undergo reactions typical of other oxadiazoles and pyrazoles, such as electrophilic substitution or nucleophilic addition.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, polarity, and the presence of functional groups. For example, it might have moderate solubility in polar solvents due to the presence of the polar oxadiazole and pyrazole rings.Scientific Research Applications
Metabolism of BMS-645737 Related Compounds
- A study on BMS-645737, a compound structurally related to 5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine, revealed complex metabolic pathways involving both oxidation and conjugation reactions. This includes cytochrome P450-catalyzed hydroxylation and subsequent oxidation to carboxylic acid, followed by conjugation with taurine or sulfate. Notably, conjugation with N-acetylglucosamine was observed, showcasing the metabolic versatility of such compounds (Johnson et al., 2008).
Antimicrobial and Antioxidant Activities
Antimicrobial and Antioxidant Properties of Oxadiazol Derivatives
- Research on derivatives of 1,3,4-oxadiazol-2-amine, which are chemically akin to the compound , demonstrated significant antimicrobial and antioxidant activities. This suggests potential applications in developing novel antimicrobial agents and antioxidants (Saundane et al., 2013).
Anticancer Evaluation
Anticancer Potential of Related Compounds
- A study synthesizing various derivatives of 1,3,4-oxadiazol-2-amines, closely related to the compound of interest, indicated significant cytotoxicity against multiple human cancer cell lines. This highlights the potential of such compounds in developing novel anticancer therapies (Abdo & Kamel, 2015).
Fungicidal Activity
Fungicidal Activity of Oxadiazol Derivatives
- Research into oxadiazol derivatives, which share a core structure with the compound , demonstrated notable fungicidal activity against rice sheath blight. This suggests potential agricultural applications in managing crop diseases (Chen et al., 2000).
Miscellaneous Applications
Other Research Applications
- Various studies have explored different aspects of 1,3,4-oxadiazol-2-amine derivatives, including their use in novel synthesis techniques, antimicrobial activities, anthelmintic activity, and optical properties. These diverse applications further underscore the compound's versatility in scientific research (Prabakaran et al., 2012); (Idrees et al., 2019); (Patel et al., 2010); (Ge et al., 2014).
Safety And Hazards
Without specific data, it’s hard to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The study of oxadiazole and pyrazole derivatives is a vibrant field in medicinal chemistry, with many researchers exploring their potential uses in drug discovery. This particular compound could be of interest for further study in this context.
properties
IUPAC Name |
5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5(2)13-6(3-4-10-13)7-11-12-8(9)14-7/h3-5H,1-2H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASSEONVMSJIAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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